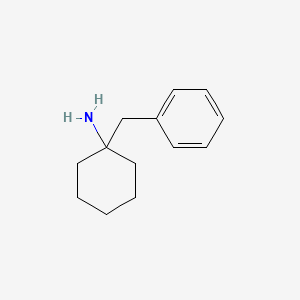

1-benzylcyclohexanamine

Description

General Chemical Context of Cyclohexanamine Derivatives

Cyclohexanamine and its derivatives are a class of organic compounds characterized by a cyclohexane (B81311) ring attached to an amino group. solubilityofthings.com These compounds are prevalent in a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. nih.gov The presence of the six-membered aliphatic ring and the amine functional group imparts specific chemical properties that are of great interest in synthetic applications. solubilityofthings.com

Cyclohexanamines are typically colorless liquids or solids and, like many amines, can have a characteristic fishy odor. wikipedia.org Their solubility in water is often limited due to the hydrophobic nature of the cyclohexane ring, though they tend to be soluble in common organic solvents. cymitquimica.combiosynth.com The amine group confers basic properties to these molecules, allowing them to readily participate in a variety of chemical reactions. cymitquimica.com

The reactivity of cyclohexanamine derivatives is a key aspect of their utility in organic synthesis. The amine functionality can undergo reactions such as alkylation, acylation, and sulfonation. chemshuttle.com Furthermore, the cyclohexane ring can be functionalized, offering additional pathways for creating diverse molecular structures. The synthesis of cyclohexylamine (B46788) derivatives can be achieved through various methods, including the hydrogenation of aniline (B41778) derivatives or the reductive amination of cyclohexanones. wikipedia.orgresearchgate.net Recent advancements have also explored photoredox catalysis for the stereoselective synthesis of functionalized cyclohexylamine derivatives. nih.govrsc.org

Below is a table summarizing the properties of cyclohexanamine and a representative derivative:

| Property | Cyclohexanamine | N-Benzylcyclohexanamine |

| CAS Number | 108-91-8 wikipedia.org | 4383-25-9 cymitquimica.comchemshuttle.com |

| Molecular Formula | C₆H₁₃N wikipedia.org | C₁₃H₁₉N cymitquimica.comchemshuttle.com |

| Molar Mass | 99.17 g/mol wikipedia.org | 189.30 g/mol nih.gov |

| Appearance | Colorless to yellowish liquid wikipedia.org | Crystalline solid chemshuttle.com |

| Boiling Point | 134.5 °C wikipedia.org | 282 °C biosynth.com |

| Key Reactions | Nucleophilic substitutions, oxidation solubilityofthings.com | Alkylation, acylation, sulfonation cymitquimica.comchemshuttle.com |

Significance of N-Benzylated Amines as Chemical Building Blocks

N-benzylated amines, a class of compounds that includes 1-benzylcyclohexanamine, are of considerable importance in organic synthesis. The benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) group, -CH₂-) serves as a crucial protecting group for amines. researchgate.net Protecting the amine functionality is often necessary during multi-step syntheses to prevent unwanted side reactions, as amines are nucleophilic and basic and can react with a wide array of reagents. researchgate.net

The benzylation of an amine transforms it into a less reactive derivative, allowing other parts of the molecule to be modified selectively. A key advantage of the benzyl group is that it can be removed under specific conditions, regenerating the original amine functionality for subsequent reactions. chemshuttle.com This "protecting group strategy" is a fundamental concept in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Beyond their role in protection, N-benzylated amines are versatile intermediates for creating more complex molecular architectures. solubilityofthings.com The presence of the benzyl group can influence the steric and electronic properties of the amine, which can be exploited in various chemical transformations. For instance, N-benzyl-N-methyl-prop-2-yn-1-amine hydrochloride and its derivatives are studied for their potential applications in medicinal chemistry and materials science. solubilityofthings.com Similarly, N,N-Dimethylbenzylamine is used as a catalyst and a building block in the synthesis of pharmaceuticals and polymers. atamanchemicals.com

The synthesis of N-benzylated amines can be achieved through several methods, including the reaction of an amine with a benzyl halide or the reductive amination of an aldehyde or ketone with a benzylamine (B48309). acs.org The "hydrogen borrowing" methodology, which involves the coupling of alcohols and amines, represents an atom-economic and environmentally friendly approach to N-alkylation. acs.orgacs.org

The following table highlights some N-benzylated amines and their significance in organic synthesis:

| Compound | Significance in Organic Synthesis |

| N-Benzylaniline | A common intermediate in dye synthesis and the production of other organic compounds. acs.org |

| Dibenzylamine (B1670424) | Used as a precursor for the synthesis of other amines and as a corrosion inhibitor. acs.org |

| N,N-Dimethylbenzylamine | Acts as a catalyst for polyurethane formation and a starting material for pharmaceuticals. atamanchemicals.com |

| This compound | A versatile intermediate for synthesizing novel organic compounds with potential applications in catalysis and sensing. chemshuttle.com |

Structure

3D Structure

Properties

IUPAC Name |

1-benzylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEPDZQVJGZPGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276872 | |

| Record name | Cyclohexanamine, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19165-94-7 | |

| Record name | 1-(Phenylmethyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19165-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanamine, 1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Benzylcyclohexanamine and Its Analogues

Reductive Amination Strategies

Reductive amination stands as a cornerstone for the synthesis of 1-benzylcyclohexanamine. This process typically involves the reaction of cyclohexanone (B45756) with benzylamine (B48309) to form an intermediate imine, which is subsequently reduced to the target amine. tandfonline.com This direct, one-pot approach is lauded for its efficiency and atom economy. tandfonline.com

Conventional Reductive Amination of Cyclohexanone with Benzylamine

The reaction between cyclohexanone and benzylamine is a well-established route to this compound. researchgate.net Various reducing systems have been developed to drive this transformation, ranging from catalytic hydrogenation to the use of hydride reagents and formic acid.

Catalytic hydrogenation represents a green and atom-efficient method for reductive amination. tandfonline.com Gold-supported catalysts have emerged as effective agents for this transformation. For instance, the reductive amination of cyclohexanone with benzylamine has been successfully carried out at 100 °C under 30 bar of hydrogen in toluene (B28343) using gold catalysts supported on various metal oxides. d-nb.inforesearchgate.netresearchgate.net

A study investigating five different gold catalysts supported on TiO2, La2O3/TiO2, CeO2/TiO2, La2O3, and CeO2 revealed that the support material significantly influences the catalyst's activity and selectivity. d-nb.inforesearchgate.netresearchgate.net The most effective catalysts were found to be 4 wt% Au/TiO2 and 4 wt% Au/CeO2/TiO2, affording yields of 72% and 79% for this compound, respectively. d-nb.inforesearchgate.netresearchgate.net The particle size of the metallic gold in these catalysts ranged from 2.6 to 3.6 nm. d-nb.info It was noted that highly acidic or basic catalysts demonstrated lower selectivity and reduced activity in the hydrogenation of the imine intermediate. d-nb.info

| Catalyst | Support | Au Particle Size (nm) | Yield of this compound (%) |

| 4 wt% Au/TiO2 | TiO2 | 2.6-3.6 | 72 |

| 4 wt% Au/CeO2/TiO2 | CeO2/TiO2 | 2.6-3.6 | 79 |

| Au/La2O3/TiO2 | La2O3/TiO2 | 2.6-3.6 | Lower than Au/TiO2 and Au/CeO2/TiO2 |

| Au/La2O3 | La2O3 | 2.6-3.6 | Lower than Au/TiO2 and Au/CeO2/TiO2 |

| Au/CeO2 | CeO2 | 2.6-3.6 | Lower than Au/TiO2 and Au/CeO2/TiO2 |

This table presents data on the performance of different gold-supported catalysts in the reductive amination of cyclohexanone with benzylamine. The reaction was conducted at 100 °C under 30 bar of hydrogen in toluene. d-nb.inforesearchgate.netresearchgate.net

Hydride reducing agents are commonly employed in the reductive amination of ketones. Sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN) are two prominent examples. masterorganicchemistry.com

Sodium borohydride is an inexpensive, safe, and environmentally benign reducing agent. tubitak.gov.tr However, its direct use in reductive aminations can be less efficient due to the potential for the premature reduction of the starting ketone. masterorganicchemistry.compurdue.edu To circumvent this, indirect protocols involving the pre-formation of the imine followed by reduction are often used. purdue.edu Alternatively, various reagents have been used in conjunction with NaBH4 to enhance its efficacy, such as silica (B1680970) chloride, which acts as an active and recyclable catalyst. tubitak.gov.tr In one instance, a carbon-based solid acid catalyst was used with NaBH4, achieving a 90% yield of N-benzylcyclohexylamine in just 10 minutes at room temperature. d-nb.info

Sodium cyanoborohydride is a weaker reducing agent than sodium borohydride and is particularly effective for reductive aminations under mildly acidic conditions (pH 4-5), where it selectively reduces the iminium ion over the ketone. masterorganicchemistry.com However, a significant drawback of NaBH3CN is its high toxicity and the generation of toxic byproducts like HCN and NaCN during workup. tubitak.gov.trbyu.edu

| Hydride Reagent | Additive/Catalyst | Key Features |

| Sodium Borohydride (NaBH4) | Silica Chloride | Inexpensive, safe, environmentally friendly; silica chloride acts as a recyclable catalyst. tubitak.gov.tr |

| Sodium Borohydride (NaBH4) | Carbon-Based Solid Acid | Achieved 90% yield in 10 minutes at room temperature. d-nb.info |

| Sodium Cyanoborohydride (NaBH3CN) | None | Selective for iminium ion reduction at mild acidic pH; highly toxic. masterorganicchemistry.comtubitak.gov.trbyu.edu |

This table compares different hydride reducing agents and their applications in the synthesis of this compound.

Formic acid can serve as a hydrogen source in reductive amination, a process often referred to as the Leuckart reaction. d-nb.infowikipedia.org This reaction typically requires high temperatures, often between 120 and 130 °C. wikipedia.org The reaction can be accelerated by adjusting the molar ratio of formamide (B127407) or N-alkylformamide to formic acid. google.com

In the context of synthesizing this compound, Au/TiO2 has been reported as an efficient catalyst for the reductive amination of cyclohexanone with benzylamine at 60 °C in tert-butanol, using formic acid as the hydrogen source. d-nb.info

Hydride Reducing Agents (e.g., Sodium Borohydride, Sodium Cyanoborohydride)

Electrochemical Reductive Amination Protocols

Electrochemical methods offer an alternative pathway for reductive amination, avoiding the need for high pressures and temperatures often associated with catalytic hydrogenation. mdma.ch This technique involves the in-situ generation of an iminium ion from the ketone and amine, followed by its electrochemical reduction. schenautomacao.com.br

Early examples of electrochemical reductive amination date back to the beginning of the 20th century. mdma.ch More recent studies have explored the use of various electrode materials, including graphite, glassy carbon, magnesium, platinum, and copper, to optimize the reaction conditions. schenautomacao.com.br For the reductive amination of cyclohexanone with ammonia, yields of up to 68% have been achieved using a Raney nickel cathode. mdma.ch In a study on the reaction between cyclohexanone and aniline (B41778), a yield of up to 51% of the corresponding secondary amine was achieved. schenautomacao.com.br The yield of the secondary amine is largely dependent on the rate of the chemical reaction forming the azomethine (imine) intermediate. mdma.ch

Biocatalytic Reductive Amination Approaches (e.g., Transketolase, Reductive Aminases)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high stereo-, regio-, and chemoselectivity. researchgate.net Reductive aminases (RedAms), a class of NADPH-dependent dehydrogenases, are particularly relevant for the synthesis of this compound and its analogues. rsc.org

RedAms can catalyze the reductive amination of a wide range of ketones with various amines. frontiersin.org Several imine reductases (IREDs) have been screened for their activity in the reductive amination of cyclohexanone with benzylamine. nih.gov In one study, three enzymes, p-IR06, p-IR17, and p-IR79, showed significant conversion rates of over 60%. nih.gov

Furthermore, the development of chemical reactions that can be performed in one-pot with biotransformations is an area of active research. ucl.ac.uk For instance, a reductive amination reaction using cyclohexanone as a test substrate has been optimized to proceed in water in the presence of the enzyme transketolase. ucl.ac.uk This approach aims to provide an alternative to transaminase enzymes, with potential advantages in substrate scope and stereoselectivity. ucl.ac.uk

| Biocatalyst Type | Example Enzyme(s) | Key Findings |

| Reductive Aminases (RedAms)/Imine Reductases (IREDs) | p-IR06, p-IR17, p-IR79 | Demonstrated >60% conversion in the reductive amination of cyclohexanone with benzylamine. nih.gov |

| Transketolase | Not specified | A reductive amination reaction was developed to be compatible with this enzyme in an aqueous, one-pot system. ucl.ac.uk |

This table summarizes the use of biocatalysts in the synthesis of this compound.

Alternative Synthetic Routes

Titanium-Mediated Reduction of Carboxamides to Amines

A notable alternative for synthesizing amines involves the titanium-mediated reduction of carboxamides. Specifically, titanium tetrachloride (TiCl₄) can catalyze the reduction of a wide range of carboxamides to their corresponding amines using borane-ammonia (H₃B·NH₃) as the reducing agent. mdpi.comnih.gov This method is effective for both aromatic and aliphatic carboxamides, including primary, secondary, and tertiary amides, and generally provides good to excellent yields of the amine products after a simple acid-base workup. mdpi.comnih.gov

The reaction typically involves refluxing the carboxamide with borane-ammonia in the presence of a catalytic amount of titanium tetrachloride in a solvent like 1,2-dichloroethane (B1671644) (DCE). mdpi.com For instance, the reduction of N-benzylbenzamide can be optimized using this method. researchgate.net Studies have shown that titanium tetrachloride activates the carbonyl group of the amide, facilitating the reduction by borane-ammonia. mdpi.comresearchgate.net This approach has been successfully extended to a variety of substrates, demonstrating its broad applicability in amine synthesis. nih.gov

A key advantage of this methodology is its chemoselectivity. For example, in a mixture containing a carboxylic acid and an amide, the carboxylic acid can be selectively reduced in the presence of the amide under specific conditions. mdpi.com

Table 1: Titanium-Mediated Reduction of Carboxamides

| Substrate | Catalyst | Reductant | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| N-benzylbenzamide | TiCl₄ | H₃B·NH₃ | DCE | This compound | Good to Excellent | mdpi.comresearchgate.net |

N-Alkylation Reactions of Amines

N-alkylation of amines presents a direct and atom-economical approach to synthesize substituted amines like this compound.

The "hydrogen borrowing" or "hydrogen autotransfer" strategy is a powerful and environmentally friendly method for the N-alkylation of amines with alcohols. nih.govunivie.ac.at This process involves the temporary oxidation of an alcohol to an aldehyde or ketone by a metal catalyst, which then reacts with an amine to form an imine. univie.ac.at The same catalyst subsequently facilitates the reduction of the imine to the corresponding alkylated amine by transferring the "borrowed" hydrogen back. univie.ac.at This one-pot reaction typically uses water as the only byproduct, avoiding the use of toxic alkyl halides. nih.govorganic-chemistry.org

Various transition metal catalysts, including those based on iridium, ruthenium, and copper, have been developed for this transformation. nih.govrsc.org For example, cyclometalated iridium complexes have shown high activity for the N-alkylation of a broad range of amines with alcohols in aqueous media, with substrate-to-catalyst ratios (S/C) up to 10,000. nih.gov N-heterocyclic carbene (NHC) based organocatalysts have also been employed, offering a metal-free alternative for the N-alkylation of amines with benzyl (B1604629) alcohols. rsc.org

The reaction conditions are often mild, and the methodology is applicable to a wide variety of aromatic and heteroaromatic amines with good functional group tolerance. organic-chemistry.orgrsc.org

Ruthenium complexes are particularly effective catalysts for the N-alkylation of amines with alcohols via the hydrogen borrowing methodology. organic-chemistry.orgacs.orgorganic-chemistry.org Catalyst systems such as [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine (B1218219) ligands like dppf or DPEphos have been successfully used to convert primary amines to secondary amines and secondary amines to tertiary amines. organic-chemistry.org

For the synthesis of N-benzylcyclohexanamine, ruthenium catalysts have demonstrated high efficiency. For instance, the alkylation of cyclohexylamine (B46788) with benzyl alcohol using a ruthenium catalyst can yield the desired product in good yields. acs.org A study utilizing [RuHCl(CO)(HN(CH₂CH₂PPh₂)₂)] as the catalyst in the presence of KOH in toluene resulted in the formation of N-benzylcyclohexanamine. escholarship.org Another report describes the use of a pyridyl-functionalized NHC-Ru complex for the synthesis of N-benzylcyclohexanamine from benzonitrile (B105546) in the presence of cyclohexylamine. researchgate.net

The reaction conditions for ruthenium-catalyzed N-alkylation can often be mild, with some reactions proceeding at room temperature. organic-chemistry.org The choice of solvent can influence the reaction, with toluene being an effective solvent in many cases. acs.org This method has been applied to the synthesis of various pharmaceuticals, highlighting its practical utility. organic-chemistry.org

Table 2: Ruthenium-Catalyzed N-Alkylation for N-Benzylcyclohexanamine Synthesis | Amine | Alcohol/Nitrile | Catalyst System | Solvent | Product | Yield | Reference | | --- | --- | --- | --- | --- | --- | | Cyclohexylamine | Benzyl alcohol | Ruthenium(II) α-diimine complex | Toluene | N-benzylcyclohexanamine | 75% | acs.org | | Benzylamine | Cyclohexanol | [RuHCl(CO)(HN(CH₂CH₂PPh₂)₂)] / KOH | Toluene | N-benzylcyclohexanamine | - | escholarship.org | | Cyclohexylamine | Benzonitrile | Pyridyl-functionalized NHC-Ru complex | - | N-benzylcyclohexanamine | - | researchgate.net |

Hydrogen Borrowing Methodologies

Multi-Component Reactions (e.g., Petasis Reaction for Allyl Derivatives)

Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step. The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a prominent MCR that involves the reaction of an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org

This reaction is particularly useful for synthesizing allyl amines and can tolerate a wide range of functional groups. wikipedia.org For instance, the Petasis reaction can be employed to synthesize allyl derivatives of N-benzylcyclohexanamine. A general procedure involves reacting a secondary amine, an aldehyde, and a boronic acid in a solvent like hexafluoroisopropanol (HFIP). nih.gov The synthesis of 1-allyl-N-benzylcyclohexanamine has been reported with a high yield (96%). nih.govacs.org

The Petasis reaction is advantageous due to its operational simplicity, mild reaction conditions, and the ability to generate molecular diversity. wikipedia.orgnih.gov It has found applications in combinatorial chemistry and drug discovery for creating libraries of structurally diverse compounds. wikipedia.org

Table 3: Petasis Reaction for Allyl Derivatives

| Amine | Carbonyl | Boronic Acid | Product | Yield | Reference |

|---|---|---|---|---|---|

| Secondary Amine | Aldehyde | Vinylboronic acid | Allyl-substituted amine | - | wikipedia.org |

Catalytic Reduction of Nitriles to Secondary Amines (General Strategy)

The catalytic reduction of nitriles is a fundamental method for the synthesis of amines. While this reaction typically yields primary amines, conditions can be modified to favor the formation of secondary amines. thieme-connect.dersc.org

The synthesis of secondary amines from nitriles can be achieved through a one-pot reductive amination process. rsc.org This can lead to either symmetrical or unsymmetrical secondary amines. Symmetrical secondary amines are formed in the absence of an additional amine, where the initially formed primary amine reacts with an imine intermediate. thieme-connect.de Unsymmetrical secondary amines can be synthesized by introducing a different primary or secondary amine into the reaction mixture. thieme-connect.de

Various catalytic systems, including platinum nanowires and nickel-containing supported catalysts, have been developed for this transformation. rsc.orggoogle.com For example, platinum nanowires have been shown to be effective for the selective synthesis of both symmetrical and unsymmetrical secondary amines from nitriles under mild and environmentally benign conditions. rsc.org The choice of catalyst and reaction conditions, such as temperature and pressure, plays a crucial role in determining the product distribution between primary and secondary amines. google.com

Chemical Reactivity and Functional Transformations of 1 Benzylcyclohexanamine

Fundamental Amine Reactivity

As a secondary amine, 1-benzylcyclohexanamine exhibits characteristic nucleophilic properties, readily participating in reactions that form new bonds at the nitrogen atom. cymitquimica.comchemshuttle.com

The nitrogen atom in this compound can be further alkylated to form tertiary amines. This transformation is typically achieved through reaction with alkyl halides or via catalytic methods such as "hydrogen borrowing" from alcohols.

In a standard nucleophilic substitution, this compound reacts with an alkylating agent like benzyl (B1604629) bromide in the presence of a base to yield the corresponding tertiary amine. rsc.org A general procedure involves stirring the amine with triethylamine (B128534) and benzyl bromide in a solvent such as acetonitrile (B52724) at elevated temperatures. rsc.org

A more atom-economical approach is the N-alkylation using alcohols, which proceeds through a "hydrogen borrowing" or "hydrogen transfer" mechanism. whiterose.ac.uk In this process, a metal catalyst temporarily oxidizes an alcohol to an aldehyde or ketone. The amine then condenses with this intermediate to form an iminium ion, which is subsequently reduced in situ by the catalyst using the "borrowed" hydrogen. whiterose.ac.uk Ruthenium and iridium complexes are often employed as catalysts for this transformation. rsc.org For instance, this compound itself can be synthesized by the reaction of cyclohexylamine (B46788) with benzyl alcohol, demonstrating this type of alkylation. whiterose.ac.ukrsc.org

Table 1: Representative Alkylation Reactions for Secondary Amines

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halide (e.g., Benzyl Bromide), Base (e.g., Triethylamine), Acetonitrile, 70°C | Tertiary Amine | rsc.org |

| Hydrogen Borrowing | Alcohol, Ru or Ir Catalyst, High Temperature (e.g., 140°C) | Tertiary Amine | rsc.org |

This compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form N,N-disubstituted amides. cymitquimica.comchemshuttle.com This reaction is a fundamental transformation of the amine group. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is typically followed by the elimination of a leaving group (e.g., chloride), often facilitated by a base to neutralize the acid byproduct. This transformation is significant for introducing carbonyl functionality and creating stable amide linkages.

Alkylation Reactions

Specific Chemical Transformations

Beyond its basic reactivity, this compound is a substrate for advanced synthetic methods that enable significant structural modifications, including enzymatic cleavage of its benzyl group and its use as a precursor for complex molecular architectures.

Aminoboration is a modern synthetic strategy involving the formal addition of a boron-nitrogen (B-N) single bond across a carbon-carbon double or triple bond. nih.gov For a compound like this compound to participate, it must first be converted into an aminoborane (B14716983) derivative, for example, an aminoboronic ester. This can be achieved through a dehydrocoupling reaction with a suitable boron source, such as catecholborane. nih.govchemrxiv.org

Once formed, the aminoborane can undergo intramolecular cyclization in the presence of a carbophilic Lewis acid catalyst, adding the B-N moiety across an appropriately positioned alkyne. nih.gov This process is distinct from other boration reactions as it activates the C-C π-bond rather than the B-N σ-bond, which is enthalpically strong and difficult to cleave. nih.govresearchgate.net This methodology allows for the synthesis of valuable N-heterocyclic organoboron compounds from simple amine precursors. nih.gov

The N-benzyl group is a common protecting group for amines in organic synthesis. Its removal often requires harsh reductive conditions like palladium-catalyzed hydrogenolysis. researchgate.net A significantly milder and more environmentally friendly alternative is the enzymatic deprotection using a laccase-mediator system. rsc.org

Specifically, the laccase from the fungus Trametes versicolor, in combination with the mediator 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), efficiently catalyzes the selective deprotection of N-benzylated secondary amines. rsc.orgmdpi.com The reaction uses molecular oxygen from the air as the oxidant and proceeds in an aqueous buffer at room temperature, representing a green chemistry approach. researchgate.netrsc.org This system is highly chemoselective; it cleaves the N-benzyl group on secondary amines without affecting other sensitive functional groups like O-benzyl ethers or even N-benzyl groups on tertiary amines. mdpi.com this compound (referred to as compound 4a in the study) has been successfully deprotected to cyclohexylamine using this method with a 92% yield. rsc.org

Table 2: Laccase/TEMPO-Mediated Deprotection of N-Benzylated Amines

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| This compound | Cyclohexylamine | 92% | rsc.org |

| N-Benzyl-1-phenylethanamine | 1-Phenylethanamine | >99% | rsc.orgrsc.org |

| 5-(Benzylamino)pentan-1-ol | 5-Aminopentan-1-ol | >99% | rsc.orgrsc.org |

This compound serves as a key starting material for the synthesis of medicinally relevant spirocyclic pyrrolidines. acs.org The synthetic strategy involves two main steps: the introduction of an allyl group onto the nitrogen atom, followed by a ring-closing metathesis (RCM) reaction.

First, this compound is N-allylated to form 1-allyl-N-benzylcyclohexanamine. acs.org This can be achieved through standard alkylation with an allyl halide. Alternatively, a more complex but convergent approach involves a one-pot Petasis reaction between cyclohexanone (B45756), benzylamine (B48309), and an allylboronic ester to generate the N-allylated intermediate. chemrxiv.org

In the second step, the resulting N-allyl-N-benzyl diene undergoes an intramolecular ring-closing metathesis (RCM) reaction. This transformation is catalyzed by ruthenium-based catalysts, most notably Grubbs' second-generation catalyst. chemrxiv.orgorganic-chemistry.org The RCM reaction proceeds via a metallacyclobutane intermediate, ultimately forming a new five-membered ring fused at the quaternary carbon, while releasing ethene as a byproduct. organic-chemistry.orgharvard.edu This sequence provides an efficient and scalable route to 3D-shaped spirocyclic scaffolds that are of significant interest in drug discovery. acs.orgchemrxiv.org

Synthesis and Characterization of Derivatives and Analogues of 1 Benzylcyclohexanamine

Structural Modification on the Cyclohexane (B81311) Ring

Modifications to the cyclohexane ring of 1-benzylcyclohexanamine can introduce diverse functionalities and stereochemical complexities. Synthetic strategies often involve starting with a substituted cyclohexanone (B45756), which is then subjected to reductive amination with benzylamine (B48309).

For instance, a photoredox-catalyzed [4 + 2] cycloaddition of benzocyclobutylamines with α-substituted vinyl ketones has been developed to create highly functionalized cyclohexylamine (B46788) derivatives. rsc.org This method allows for the construction of complex cyclohexylamine structures with excellent control over the arrangement of atoms in three-dimensional space. rsc.org

Another approach involves the reaction of cyclohexanone with benzylamine, which can be performed under various catalytic conditions. For example, reductive amination using catalysts like Au/TiO2 has been shown to produce N-benzylcyclohexanamine. tandfonline.com By starting with substituted cyclohexanones, this method can be adapted to synthesize derivatives with modifications on the cyclohexane ring.

Research has also demonstrated the synthesis of spirocyclic pyrrolidines, where the cyclohexane ring is part of a spiro system. acs.orgacs.org For example, the reaction of cyclohexanone and benzylamine can lead to the formation of an imine, which then undergoes further reactions to yield spiro compounds like 1-benzyl-1-azaspiro[4.5]decane. acs.org

Table 1: Examples of Synthesized this compound Derivatives with Cyclohexane Ring Modifications

| Starting Material (Cyclohexane Precursor) | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Benzocyclobutylamine | α-Benzyl-substituted vinylketone | Functionalized cyclohexylamine derivative | Moderate to good | rsc.org |

Yields are reported as described in the source. "-" indicates the yield was not specified in the provided context.

Structural Modification on the Benzyl (B1604629) Moiety

Altering the electronic and steric properties of the benzyl group in this compound can be achieved by introducing substituents onto the aromatic ring. These modifications are typically accomplished by using a substituted benzylamine in the initial synthesis or by direct functionalization of the benzyl group in a later step.

The synthesis of 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary aliphatic amines provides a route to molecules with related structural motifs. nih.govbeilstein-journals.org While not direct derivatives of this compound, this work highlights methods for creating substituted benzyl groups attached to a nitrogen-containing ring system. nih.govbeilstein-journals.org The reaction proceeds through an imine condensation–isoaromatization pathway. nih.govbeilstein-journals.org

In a different context, the role of the benzyl moiety has been studied in quinoxaline-based scaffolds, where its presence can influence DNA intercalation. nih.gov This underscores the importance of the benzyl group in molecular interactions.

A common synthetic route to N-benzylcyclohexanamine involves the reaction of cyclohexylamine with benzyl alcohol, often using a heterogeneous palladium catalyst. researchgate.net By using substituted benzyl alcohols, this method could be readily adapted to produce a variety of derivatives with modified benzyl moieties.

Table 2: Examples of Reactions for Modifying the Benzyl Moiety

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| (E)-2-Arylidene-3-cyclohexenones | Primary aliphatic amines | 2-Benzyl-N-substituted anilines | Catalyst- and additive-free, 60 °C | nih.govbeilstein-journals.org |

Synthesis of N-Benzyl-N-Substituted Cyclohexanamine Derivatives (e.g., Chiral Tertiary Amines)

The synthesis of tertiary amines from the secondary amine this compound involves the introduction of a third substituent on the nitrogen atom. This transformation is of significant interest, particularly for the creation of chiral tertiary amines, which are important in various fields of chemistry. sioc-journal.cnrsc.org

One approach to synthesizing chiral tertiary amines is through asymmetric reductive amination. researchgate.net This can involve the reaction of a secondary amine with a carbonyl compound in the presence of a chiral catalyst and a reducing agent. researchgate.net While challenging, methods are being developed to effectively use secondary amines as starting materials in these reactions. researchgate.net

A specific example is the synthesis of (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine. mdpi.com This chiral tertiary dibenzylamine (B1670424) was synthesized from a β-amino acid precursor, which was obtained through an asymmetric Aza–Michael addition. mdpi.com The final step involved a Barton decarboxylation reaction. mdpi.com The resulting chiral tertiary amine was characterized using various spectroscopic techniques, including NMR and mass spectrometry. mdpi.com

The direct synthesis of tertiary amines with three different substituents can also be achieved through one-pot reactions. For instance, the reaction of primary amines, alkyl halides, and α-chlorine substituted allylsilanes, catalyzed by CuCl/B(OMe)3, can produce tertiary amines. nii.ac.jp By selecting cyclohexylamine as the primary amine and a benzyl halide as one of the alkyl halides, this method could potentially be used to synthesize N-benzyl-N-substituted cyclohexanamine derivatives.

Table 3: Examples of N-Substituted this compound Derivatives

| Derivative Name | Synthetic Method | Precursor | Yield | Reference |

|---|

Yields are reported as described in the source.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-benzylcyclohexanamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides data on the hydrogen atoms within the molecule. The spectrum of this compound typically displays distinct signals corresponding to the aromatic protons of the benzyl (B1604629) group and the aliphatic protons of the cyclohexyl ring.

The five protons on the phenyl ring usually appear as a multiplet in the aromatic region, approximately between δ 7.20 and 7.38 ppm. nih.govrsc.org The two benzylic protons (CH₂) attached to the nitrogen atom show up as a singlet at around δ 3.81-3.84 ppm. nih.govrsc.org The protons on the cyclohexyl ring are found in the upfield region. The methine proton (CH) directly attached to the nitrogen atom is often observed as a multiplet around δ 2.52 ppm. rsc.org The remaining ten protons of the cyclohexyl ring produce a series of multiplets in the range of δ 1.00 to 1.95 ppm. nih.govrsc.org

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source(s) |

| 7.34 - 7.28 | m | 5H | Aromatic (C₆H₅) | nih.govrsc.org |

| 3.84 | s | 2H | Benzyl (CH₂) | rsc.org |

| 2.52 | m | 1H | Cyclohexyl (N-CH) | rsc.org |

| 1.95 - 1.00 | m | 10H | Cyclohexyl (CH₂) | nih.govrsc.org |

Note: Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃). Chemical shifts can vary slightly depending on the solvent and instrument frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, the carbons of the benzyl and cyclohexyl groups resonate at characteristic chemical shifts.

The quaternary carbon of the phenyl ring to which the methylene (B1212753) group is attached appears around δ 140.9 ppm. nih.gov The aromatic carbons of the phenyl ring typically show signals in the range of δ 126.7 to 128.3 ppm. nih.gov The benzylic carbon (CH₂) is observed at approximately δ 51.0 ppm. nih.gov For the cyclohexyl ring, the carbon atom bonded to the nitrogen (N-CH) resonates around δ 56.1 ppm, while the other aliphatic carbons appear at δ 33.5, 26.1, and 24.9 ppm. nih.gov

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment | Source(s) |

| 140.9 | Aromatic (Quaternary C) | nih.gov |

| 128.3 | Aromatic (CH) | nih.gov |

| 127.9 | Aromatic (CH) | nih.gov |

| 126.7 | Aromatic (CH) | nih.gov |

| 56.1 | Cyclohexyl (N-CH) | nih.gov |

| 51.0 | Benzyl (CH₂) | nih.gov |

| 33.5 | Cyclohexyl (CH₂) | nih.gov |

| 26.1 | Cyclohexyl (CH₂) | nih.gov |

| 24.9 | Cyclohexyl (CH₂) | nih.gov |

Note: Spectra are typically recorded in deuterated chloroform (CDCl₃). Chemical shifts can vary slightly depending on the solvent and instrument frequency.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR, for fluorinated analogues)

¹⁹F NMR is a powerful technique for characterizing fluorinated analogues of this compound. Due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, this method provides clear and distinct signals with minimal background noise. nih.gov

For example, in a fluorinated analogue such as N,1-diallyl-4,4-difluorocyclohexanamine, the two fluorine atoms on the cyclohexyl ring can be distinguished. The ¹⁹F NMR spectrum shows two distinct signals, typically as doublets due to geminal F-F coupling, at approximately -92.90 ppm and -101.69 ppm. chemrxiv.org The large coupling constant (around 234 Hz) is characteristic of geminal difluorides on a cyclohexane (B81311) ring. chemrxiv.org This technique is crucial for confirming the presence and specific environment of fluorine atoms within the molecule.

Heteronuclear Correlation Spectroscopy (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for definitive structural assignment.

HSQC correlates proton signals with the signals of directly attached carbon atoms. columbia.edu For this compound, an HSQC experiment would show a cross-peak connecting the ¹H signal of the benzylic protons (~3.81 ppm) with the ¹³C signal of the benzylic carbon (~51.0 ppm), confirming their direct bond. nih.gov Similarly, it would map out all the C-H bonds in the cyclohexyl ring. columbia.edu

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical tool used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound and its fragments. For this compound, the protonated molecule [M+H]⁺ would be analyzed.

Table 3: Theoretical and Observed HRMS Data for a Related Compound

| Compound | Formula | Calculated [M+H]⁺ | Found [M+H]⁺ | Source(s) |

| N-Benzyl-4-methylaniline | C₁₄H₁₆N | 198.1277 | 198.1267 | rsc.org |

| N-Benzyl-4-fluoroaniline | C₁₃H₁₃FN | 202.1026 | 202.1017 | rsc.org |

By analogy, for this compound (C₁₃H₁₉N), the expected exact mass for the protonated molecule [C₁₃H₂₀N]⁺ can be calculated and compared to the experimental value. A close match between the calculated and found values (typically within a few parts per million) confirms the elemental composition of the molecule with high confidence. For instance, in the analysis of a related compound, N-benzyl-4-fluoroaniline, the calculated mass for [M+H]⁺ was 202.1026, and the observed mass was 202.1017, confirming its formula. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine and aromatic functionalities.

A typical IR spectrum for a secondary amine like this compound would show an N-H stretching vibration. The aromatic C-H stretching and C=C stretching vibrations from the benzyl group would also be prominent. The aliphatic C-H stretching from the cyclohexyl ring would also be observed.

Specific IR data for this compound is available, with spectra recorded as thin films on NaCl plates. rsc.org The FTIR spectrum has also been characterized using a capillary cell with the neat compound. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretch (secondary amine) | 3300-3500 (weak to medium) | rsc.org |

| C-H (aromatic) | Stretch | 3000-3100 | rsc.org |

| C-H (aliphatic) | Stretch | 2850-2960 | rsc.org |

| C=C (aromatic) | Stretch | 1450-1600 | rsc.org |

| C-N | Stretch | 1020-1250 | rsc.org |

Chromatographic Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound in various mixtures.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic property used for identification.

This compound has been analyzed by GC, often in combination with a mass spectrometer (GC-MS) for definitive identification. rsc.orgswgdrug.org The choice of column and temperature program is crucial for achieving good separation. For instance, an HP-5 capillary column has been used with a specific temperature program for the analysis of N-benzylcyclohexanamine. d-nb.info

Gas chromatography with a flame ionization detector (GC-FID) is a widely used method for the quantitative analysis of organic compounds. The FID is highly sensitive to hydrocarbons and produces a signal that is proportional to the amount of analyte present.

GC-FID has been employed for the analysis of this compound in various studies. rsc.orgsemanticscholar.org For example, it was used to measure conversion values in reactions involving this compound. rsc.org The technique is often used with a capillary column, such as an HP-5 column, for efficient separation. d-nb.inforsc.org

Thin-layer chromatography (TTC) is a simple, rapid, and versatile technique used for the separation and qualitative analysis of compounds. libretexts.org It is often used to monitor the progress of a reaction or to determine the appropriate solvent system for column chromatography. wisc.edu

In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent (mobile phase) is allowed to move up the plate by capillary action. wvu.edu The separation is based on the differential partitioning of the components between the stationary and mobile phases. wvu.edu The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions. utoronto.ca

For this compound, TLC has been used for analysis, with visualization achieved using UV light and a potassium permanganate (B83412) stain. rsc.org The choice of the solvent system, typically a mixture of solvents, is critical for achieving good separation. libretexts.org For example, a mixture of ethyl acetate (B1210297) and hexane (B92381) has been used as the eluent for the column chromatography of N-benzylcyclohexanamine, suggesting a similar system could be effective for TLC analysis. rsc.org

Table 4: TLC Data for this compound

| Stationary Phase | Mobile Phase (Eluent) | Visualization | Rf Value | Reference |

| Silica Gel 60 F254 | 70% EtOAc/hexane | UV, Potassium Permanganate | Not specified | rsc.org |

Note: The Rf value is highly dependent on the specific experimental conditions. libretexts.org

Gas Chromatography-Flame Ionization Detection (GC-FID)

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful for investigating the redox properties of molecules like this compound. This technique provides insights into the oxidation and reduction potentials of a compound, offering information about its electronic structure and reactivity. While specific cyclic voltammetry studies focused solely on this compound are not extensively detailed in the literature, the electrochemical behavior can be inferred from studies on its constituent aromatic and amine moieties, such as benzyl alcohol, benzylamine (B48309), and related structures. academie-sciences.frchesci.com

Cyclic voltammetry involves measuring the current that develops in an electrochemical cell as the potential is varied. A typical experimental setup consists of a three-electrode system within a cell. chesci.com

| Component | Description | Example from Literature |

| Working Electrode | The electrode where the reaction of interest occurs. | Glassy Carbon (GC) or Platinum (Pt) disk. chesci.comresearchgate.net |

| Reference Electrode | Provides a stable potential against which the working electrode's potential is measured. | Silver/Silver Chloride (Ag/AgCl). chesci.comresearchgate.net |

| Counter (Auxiliary) Electrode | Completes the electrical circuit, passing current equal to that of the working electrode. | Platinum wire. academie-sciences.frchesci.com |

| Electrolyte | A solution containing a supporting electrolyte to ensure conductivity. | Can be aqueous (e.g., H₂SO₄, KOH, KCl solutions) or organic with a salt like Et₄NBF₄. chesci.comresearchgate.net |

This table summarizes a typical experimental setup for cyclic voltammetry based on literature reports for related compounds.

The electrochemical oxidation of related benzyl compounds has been a subject of study. For instance, the electrochemical oxidation of benzyl alcohol can be studied to form benzaldehyde. chesci.comnih.gov Such studies often reveal that the oxidation process is diffusion-controlled. chesci.com The oxidation potential is influenced by factors such as the pH of the solution and the material of the working electrode. chesci.com For example, in the study of benzyl alcohol ethoxylation, anodic peaks were observed in acidic, neutral, and alkaline media on a platinum electrode, but only in acidic medium on a glassy carbon electrode. chesci.com

In the context of this compound, the nitrogen atom's lone pair of electrons and the aromatic benzene (B151609) ring are the primary sites for electrochemical activity. The oxidation would likely involve the transfer of an electron from the nitrogen atom or the π-system of the benzene ring. The potential at which this occurs would provide information on the ease of removing an electron from the molecule. Studies on the electrochemical oxidation of hydroquinone (B1673460) in the presence of benzylamine show that the amine can participate in chemical reactions following the initial electrochemical process. academie-sciences.fr This suggests that the electrochemically generated species of this compound could also be reactive.

X-ray Diffraction Studies (for structural elucidation of derivatives and salts)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a compound like this compound, which is a liquid or oil at room temperature, structural elucidation via XRD requires the formation of a suitable crystalline derivative, most commonly a salt. biosynth.comnih.gov The hydrochloride salt of N-benzylcyclohexylamine is a known solid form that would be appropriate for such analysis. caymanchem.com

The process involves irradiating a single crystal of the compound's salt with a focused beam of X-rays. The regular, repeating arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of spots. By analyzing the position and intensity of these spots, researchers can calculate the electron density map of the molecule and thereby determine the precise location of each atom. aps.org

This analysis provides a wealth of structural information, including:

Bond Lengths: The exact distances between bonded atoms. For instance, the C-N, C-C, and C-H bond lengths within the molecule.

Bond Angles: The angles formed between adjacent chemical bonds, which define the molecule's geometry.

Torsional Angles: These define the conformation of the molecule, such as the orientation of the benzyl group relative to the cyclohexane ring.

Crystal Packing: How the individual molecules (or ions, in the case of a salt) are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding.

While a specific crystal structure for a this compound salt is not publicly available, data from related structures provide insight into what would be expected. X-ray studies of various benzene and cyclohexane derivatives have confirmed the flat nature of the benzene ring and the chair conformation of the cyclohexane ring. aps.org For example, early XRD studies on liquid cyclohexane derivatives showed a ring thickness of approximately 5.10 Å. aps.org In the crystal structure of a salt, the protonated amine group would form a strong hydrogen bond with the counter-ion (e.g., chloride). This interaction would be a key feature of the crystal packing. whiterose.ac.uk

Detailed XRD studies on complex organometallic compounds containing amine ligands demonstrate the precision of this technique in defining the coordination environment of a metal and the conformation of the organic ligands, with bond lengths and angles determined to a high degree of accuracy. whiterose.ac.uk A similar level of detail would be expected from an XRD analysis of a this compound salt, providing unambiguous proof of its molecular structure.

Mechanistic Investigations of 1 Benzylcyclohexanamine Reactions

Computational Studies and Theoretical Modeling

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms at the molecular level. nih.gov These methods allow for the exploration of potential energy surfaces, the characterization of transient species, and the prediction of kinetic parameters.

Theoretical models are instrumental in mapping out the step-by-step process of a chemical reaction. For reactions forming 1-benzylcyclohexanamine, such as the reductive amination of cyclohexanone (B45756) with benzylamine (B48309), computational studies can identify key intermediates and the high-energy transition states that connect them. For instance, in metal-catalyzed hydrogen borrowing reactions, a proposed mechanism involves the oxidation of an alcohol to an aldehyde or ketone, followed by the formation of an imine with an amine, and subsequent reduction of the imine to the corresponding amine. acs.org The active catalyst species is generated in situ, and a hydride intermediate is formed during the oxidation step, which then provides the hydride for the reduction step. acs.org

Computational studies, often using Density Functional Theory (DFT), can calculate the energetic barriers associated with each step. whiterose.ac.uk These calculations help to determine the rate-determining step of the reaction, which is the step with the highest energy barrier. whiterose.ac.uk For example, in some iridium-catalyzed amination reactions, the dissociation of the amine from the metal center has been identified as a highly energetic and potentially rate-determining step. whiterose.ac.uk The understanding of these pathways and transition states is crucial for optimizing reaction conditions and designing more efficient catalysts.

Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure of many-body systems. wikipedia.org It allows for the calculation of molecular geometries, reaction energies, and activation barriers with a good balance of accuracy and computational cost. wikipedia.org

In the context of this compound synthesis, DFT calculations have been employed to study the partial oxidation of cyclohexane (B81311), a related starting material. These calculations help to predict reaction enthalpies and rate-constant parameters for various gas-phase reactions, providing insight into the favored reaction pathways. Furthermore, DFT can be used to simulate chemical reactions by mapping the potential energy surface, which helps in understanding the energy changes as reactants are converted to products. stackexchange.com Although DFT is primarily a ground-state theory, time-dependent DFT (TDDFT) can be used to study excited-state reactions. stackexchange.com

The accuracy of DFT calculations depends on the chosen functional, which approximates the exchange-correlation energy. wikipedia.org Despite its power, there are known limitations, such as difficulties in accurately describing intermolecular interactions like van der Waals forces, which can be critical in understanding chemical reactions. wikipedia.org

Elucidation of Reaction Pathways and Transition States

Kinetic Studies

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. These experimental investigations are essential for validating the mechanisms proposed by computational models.

The rate of a chemical reaction can be determined by monitoring the change in concentration of reactants or products over time. In the synthesis of this compound via the reductive amination of cyclohexanone with benzylamine, the reaction rate can be influenced by various factors including temperature, pressure, solvent, and the nature of the catalyst. researchgate.netd-nb.info

For example, a study investigating this reaction with different gold catalysts supported on various oxides demonstrated that the choice of catalyst and support significantly impacts the initial reaction rate and the final yield of N-benzylcyclohexanamine. researchgate.netd-nb.info The most active catalysts were identified, and their performance was correlated with properties such as the acidity of the support. researchgate.net

Table 1: Initial Formation Rates and Yields of N-benzylcyclohexanamine with Different Gold Catalysts

| Catalyst | Initial Formation Rate (mmol g⁻¹ min⁻¹) | Yield after 4h (%) |

|---|---|---|

| 4wt%Au/TiO₂ | 0.83 | 72 |

| 4wt%Au/CeO₂/TiO₂ | 0.65 | 79 |

| 4wt%Au/La₂O₃/TiO₂ | 0.12 | 27 |

| 4wt%Au/CeO₂ | 0.08 | 15 |

| 4wt%Au/La₂O₃ | 0.07 | 10 |

Data sourced from a study on the reductive amination of cyclohexanone with benzylamine at 100 °C under 30 bar hydrogen in toluene (B28343). researchgate.net

The kinetic isotope effect (KIE) is a powerful tool used to probe reaction mechanisms by determining if a particular C-H bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org This is achieved by replacing a hydrogen atom with its heavier isotope, deuterium, and measuring the resulting change in the reaction rate. libretexts.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotope is broken in the rate-limiting step. epfl.ch

The KIE is a sensitive probe of the reaction mechanism and can be used to distinguish between different proposed pathways. wikipedia.org It is a fundamental tool in physical organic chemistry for elucidating the details of chemical transformations. libretexts.org

Reaction Rate Determination

Hammett Studies for Substituent Effects

Hammett studies are a classic method in physical organic chemistry to investigate the electronic effects of substituents on the rates and equilibria of reactions involving benzene (B151609) derivatives. kyoto-u.ac.jp By correlating reaction rate constants (k) or equilibrium constants (K) for a series of substituted reactants with Hammett substituent constants (σ), one can gain insight into the nature of the transition state and the reaction mechanism.

A Hammett plot is a graph of log(kX/kH) versus σ, where kX is the rate constant for a substituted reactant and kH is the rate constant for the unsubstituted reactant. The slope of this plot is the reaction constant (ρ). A negative ρ value indicates that a positive charge is developing in the transition state and that electron-donating groups accelerate the reaction. dtu.dk Conversely, a positive ρ value signifies the buildup of negative charge, with electron-withdrawing groups increasing the reaction rate.

In a study of the imination of cyclohexylamine (B46788) with para-substituted benzyl (B1604629) alcohols, a Hammett plot yielded a ρ value of -1.24. dtu.dk This negative value suggests that a partial positive charge develops during the rate-determining step, and that electron-donating substituents on the benzyl alcohol increase the reaction rate. dtu.dk Such studies provide valuable electronic information about the transition state, complementing the structural insights gained from KIE analyses.

Catalytic Cycle Elucidation

The generally accepted mechanism for the catalytic hydrogenation of the imine involves the activation of hydrogen by a catalyst, the coordination of the imine to the catalytic center, the transfer of hydrogen to the imine, and finally, the release of the product, this compound, regenerating the catalyst for the next cycle.

Key Steps in the Catalytic Cycle:

Imine Formation: The reaction is initiated by the condensation of cyclohexanone and benzylamine to form N-benzylidenecyclohexanamine. This step is typically reversible and can be acid or base-catalyzed, or it can occur thermally.

Catalyst Activation: In the presence of a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent), the catalyst is activated. For many metal catalysts, this involves the formation of a metal hydride species, which is the active hydrogen-donating species in the cycle.

Imine Coordination: The intermediate imine coordinates to the activated catalyst. This brings the C=N double bond of the imine into close proximity with the metal hydride.

Hydrogen Transfer: This is the crucial reduction step where the hydride from the catalyst is transferred to the carbon atom of the imine, and a proton is transferred to the nitrogen atom. This can occur in a concerted or stepwise manner, depending on the catalyst and reaction conditions.

Product Dissociation: The resulting product, this compound, dissociates from the catalyst, thereby regenerating the active catalytic species, which can then participate in a new catalytic cycle.

Research has shown that the efficiency and selectivity of this process are highly dependent on the nature of the catalyst, the support material, and the reaction conditions.

Detailed Research Findings

Studies using gold nanoparticles supported on various metal oxides have provided insights into the catalytic activity for the reductive amination of cyclohexanone with benzylamine. Research conducted by Kolobova and colleagues investigated the performance of gold catalysts on different supports, revealing the influence of the support material on the yield of this compound. d-nb.info

The following table summarizes the yield of this compound and the initial formation rates over different gold-based catalysts.

Table 1: Performance of Different Gold Catalysts in the Reductive Amination of Cyclohexanone with Benzylamine

| Catalyst | Support | Au Particle Size (nm) | Yield of this compound (%) | Initial Formation Rate (mol L⁻¹ h⁻¹) |

|---|---|---|---|---|

| 4 wt% Au | TiO₂ | 3.6 | 72 | 0.048 |

| 4 wt% Au | CeO₂/TiO₂ | 2.6 | 79 | 0.043 |

| 4 wt% Au | La₂O₃/TiO₂ | 3.1 | 27 | 0.012 |

| 4 wt% Au | CeO₂ | - | 12 | 0.005 |

| 4 wt% Au | La₂O₃ | - | 1 | 0.001 |

Reaction conditions: 100 °C, 30 bar H₂, toluene as solvent, 4 hours. d-nb.inforesearchgate.net

The data indicates that the choice of support for the gold catalyst significantly impacts both the final product yield and the initial reaction rate. The Au/CeO₂/TiO₂ catalyst provided the highest yield, suggesting a synergistic effect between the mixed oxide support and the gold nanoparticles. d-nb.info In contrast, catalysts on pure CeO₂ and La₂O₃ supports showed considerably lower activity. d-nb.info

Further mechanistic investigations into related imine hydrogenations using ruthenium and iron complexes have highlighted the importance of the ligand sphere around the metal center. diva-portal.orgnih.gov These studies suggest that the ligands can play an active role in the hydrogen transfer step, for instance, through a concerted outer-sphere mechanism where the substrate is not directly coordinated to the metal during the hydrogen transfer. diva-portal.org While these studies were not performed specifically on this compound synthesis, they provide a framework for understanding the fundamental steps of the catalytic cycle.

Enzymatic approaches using imine reductases (IREDs) have also been explored for the synthesis of chiral amines. manchester.ac.ukrsc.org These biocatalysts can offer high stereoselectivity. Mechanistic studies on IREDs suggest that the enzyme's active site binds both the imine and a cofactor (such as NADPH), facilitating the stereoselective transfer of a hydride to the imine. rsc.org

Process Development and Green Chemistry Considerations

Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to multigram or even kilogram production requires robust and optimized procedures. This section explores methods that have been successfully scaled for the synthesis of 1-benzylcyclohexanamine and related compounds, as well as the application of modern technologies like continuous flow systems.

The synthesis of this compound and its analogs on a multigram scale has been achieved through various methods, primarily focusing on reductive amination and related transformations. One prominent approach involves the Petasis/Grubbs reactions sequence, which has been utilized for a diversity-oriented synthesis (DOS) of spirocyclic piperidines and azepanes on a multigram scale. chemrxiv.org This strategy allows for the construction of complex molecular scaffolds from readily available starting materials. chemrxiv.org

The following table summarizes selected multigram-scale synthesis procedures relevant to this compound and its derivatives:

| Product | Starting Materials | Reagents and Conditions | Yield | Scale | Reference |

| 1-Allyl-N-benzylcyclohexanamine | Cyclohexanone (B45756), Allylamine, Benzyl (B1604629) bromide | (a) Toluene (B28343), rt, 20 min, then 80°C, 18 h | 66% (isolated) | 11.3 g | chemrxiv.org |

| N-Benzylcyclohexanamine | N-Benzylcyclohexanecarboxamide | TiCl₄, Borane-ammonia, DCE, reflux | 97% | 182 mg | mdpi.com |

| (1-Cyclopropyl)cyclopropylamine hydrochloride | 1-Bromo-1-cyclopropylcyclopropane | 1. Mg, THF; 2. CO₂; 3. (PhO)₂P(O)N₃, t-BuOH; 4. HCl, Et₂O | 64% (step 1) | 900 mmol | nih.gov |

| Vanillin Barbiturate | Vanillin, Barbituric acid | Resonant Acoustic Mixing (RAM), 100 g acceleration, 40 min | - | 30-50 g | researchgate.net |

Continuous flow chemistry offers significant advantages for process optimization, including enhanced safety, better heat and mass transfer, and the potential for automation. For the synthesis of this compound, continuous flow systems have been primarily explored in the context of biocatalytic and chemo-biocatalytic cascades.

A notable example is the use of a multipoint injection reactor for the continuous production of N-benzylcyclohexanamine. semanticscholar.org This system can be combined with packed-bed reactors containing immobilized enzymes to facilitate multistep syntheses. researchgate.net For instance, a flow setup can be designed for the continuous production of N-phenylethylcyclohexanamine and N-benzylcyclohexanamine by co-immobilizing specific enzymes. semanticscholar.org The use of switching valves allows for more complex, compartmentalized reactions to mimic cellular processes. researchgate.net

The key components and parameters of such a system include:

Pumps: To deliver reagents at precise flow rates. semanticscholar.org

Tubing and Fittings: Typically made of chemically resistant materials like PTFE and PEEK. semanticscholar.org

Reactors: Can be packed-bed or multipoint injection reactors. semanticscholar.org

Back-pressure regulator: To maintain the desired pressure in the system. semanticscholar.org

Multigram Scale Synthesis Procedures

Sustainable Synthetic Strategies

Green chemistry principles are increasingly guiding the development of new synthetic methods. The focus is on using less hazardous materials, reducing waste, and improving energy efficiency. mdpi.comcore.ac.uk For this compound, this translates to exploring reactions in environmentally benign solvents, utilizing biocatalysis, and developing more efficient metal-catalyzed processes.

Performing organic reactions in water is a key goal of green chemistry, as it is a non-toxic, non-flammable, and abundant solvent. The reductive amination of ketones, a primary route to this compound, has been successfully demonstrated in aqueous media. ucl.ac.uk Research has focused on developing chemical reactions that are compatible with biocatalytic steps in water, allowing for one-pot cascade reactions. ucl.ac.ukresearchgate.net For example, a reductive amination reaction using cyclohexanone as a model substrate was optimized to proceed in water in the presence of a transketolase enzyme. ucl.ac.uk

The development of ruthenium nanoparticle catalysts has enabled the N-alkylation of amines with alcohols in water through a borrowing hydrogen process, providing an environmentally benign procedure for synthesizing secondary amines. lookchem.com

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions, making it an attractive green chemistry approach. ucl.ac.ukresearchgate.net For the synthesis of amines, imine reductases (IREDs) and transaminases are particularly relevant. A diverse panel of metagenomic IREDs has been screened for biocatalytic reductive amination. nih.gov

Chemo-biocatalytic cascades combine the advantages of both chemical and enzymatic catalysts in one-pot syntheses. core.ac.ukrsc.orgrsc.org This strategy can be used to produce valuable chemicals from renewable resources. core.ac.ukrsc.org For instance, a one-pot chemo-enzymatic synthesis of amino acids has been developed in water. ucl.ac.uk The combination of a chemical catalyst for a reductive amination step with an enzymatic reaction can provide access to a wider range of products. ucl.ac.uk Challenges in this area include ensuring the compatibility of the different catalysts and reaction conditions. core.ac.ukrsc.org Strategies to overcome these challenges include the use of non-conventional solvents, enzyme-metal hybrid catalysts, and spatial compartmentalization. rsc.org

Metal-catalyzed reactions are fundamental in organic synthesis, but efforts are ongoing to make them more sustainable by reducing catalyst loading, minimizing waste, and using more environmentally friendly metals. dtu.dk For the synthesis of this compound, gold-catalyzed reductive amination of cyclohexanone with benzylamine (B48309) has been investigated. d-nb.info Gold catalysts supported on various metal oxides have shown high activity and selectivity, with yields of the desired amine up to 97%. researchgate.netd-nb.info

The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is advantageous as they can be easily recovered and reused, thus minimizing waste. ucl.ac.uktandfonline.comresearchgate.net Iron-based catalysts are also being explored as a more abundant and less toxic alternative to precious metals. d-nb.info Additionally, the development of one-pot procedures, where multiple reaction steps are performed in a single vessel, reduces the need for purification of intermediates and minimizes solvent waste. tandfonline.comresearchgate.netscirp.org

Role of 1 Benzylcyclohexanamine As a Chemical Intermediate

Precursor in General Organic Synthesis

1-Benzylcyclohexanamine is a widely utilized precursor in organic synthesis, primarily prepared through the one-pot reductive amination of cyclohexanone (B45756) with benzylamine (B48309). tandfonline.comsemanticscholar.org This reaction involves the formation of an imine intermediate which is subsequently hydrogenated to yield the final amine. tandfonline.com

Extensive research has focused on optimizing this synthesis using various catalytic systems to achieve high yields.

Gold-Based Catalysts : Gold nanoparticles supported on materials like titanium dioxide (TiO₂) and cerium dioxide (CeO₂) have proven to be effective. core.ac.uk For instance, a 4 wt% Au/TiO₂ catalyst can achieve a 72% yield of N-benzylcyclohexanamine at 100 °C under 30 bar of hydrogen. core.ac.uk

Palladium Catalysts : Bimetallic palladium catalysts, such as Fe@Pd/C, have demonstrated high efficiency, achieving up to a 94% yield in 8 hours at 80°C. tandfonline.comsemanticscholar.org

Iridium Catalysts : Iridium complexes have been successfully used for the N-alkylation of amines with alcohols through a "hydrogen borrowing" methodology, a process that can produce N-benzylcyclohexanamine from benzyl (B1604629) alcohol and cyclohexylamine (B46788) with high yields (e.g., 85%). whiterose.ac.uk

Titanium-Based Catalysts : A system using titanium tetrachloride (TiCl₄) as a catalyst for the reduction of N-cyclohexylbenzamide with borane-ammonia can produce N-benzylcyclohexanamine in excellent yields (up to 97%). mdpi.com

Amine-Borane Complexes : Trifluoroacetic acid-activated ammonia-borane (TFAB-NH₃) has been identified as an efficient reducing agent in the reductive amination of cyclohexanone with benzylamine, providing a yield of 81%. purdue.edu

Beyond its own synthesis, this compound serves as a starting material for other complex structures. A notable example is its use in the preparation of biologically relevant spirocyclic pyrrolidines. ifc.org Its amine functionality allows for further reactions, making it a versatile building block for constructing diverse molecular architectures. alfa-chemistry.comtandfonline.com

Intermediate in Pharmaceutical Chemistry (Synthetic Pathways)

The structural framework of this compound is of significant interest in medicinal chemistry. whiterose.ac.uk While it is not typically an active pharmaceutical ingredient itself, it serves as a crucial intermediate or starting material for the synthesis of more complex, biologically active molecules. tandfonline.com The presence of the benzyl and cyclohexyl groups can influence properties like lipophilicity, which in turn affects the pharmacokinetic profile of a potential drug molecule. whiterose.ac.uk

Derivatives of N-benzylcyclohexanamine are explored as potential drug candidates. alfa-chemistry.com For example, its core structure can be chemically modified to enhance the efficacy and pharmacokinetic properties of certain antidepressant drugs. alfa-chemistry.com The general class of arylcyclohexylamines, to which this compound belongs, is recognized in medicinal chemistry, and the hydrochloride salt form enhances water solubility, a useful property in pharmaceutical contexts. whiterose.ac.ukcaymanchem.com

The synthesis of chiral amines is particularly important in the pharmaceutical industry, and methods developed for N-alkylation using chiral catalysts could potentially be applied to produce enantioenriched versions of this compound derivatives for use in asymmetric synthesis. tesisenred.net

Intermediate in Agrochemical Synthesis

The application of this compound extends to the field of agrochemicals. tandfonline.comsemanticscholar.org Amines are fundamental intermediates in the manufacturing of a wide range of products, including pesticides and other agricultural chemicals. tandfonline.comsemanticscholar.org

While detailed synthetic pathways for specific, widely-marketed pesticides using this compound are not extensively documented in public literature, its utility is noted. For instance, N-benzylcyclohexanamine is listed as a chemical compound in a patent for an agent designed for preserving timber and wooden structural materials, highlighting its role as a component in biocidal formulations. google.com Furthermore, derivatives such as N-(4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)cyclohexanamine are described as important intermediates for pesticide synthesis. tesisenred.net The development of new synthetic methods, such as those for creating functionalized amines, is considered valuable for both the pharmaceutical and agrochemical industries. core.ac.uk

Q & A

Q. What frameworks ensure ethical reporting of negative or inconclusive results in this compound studies?

- Methodological Answer :

- Adopt FAIR Data Principles (Findable, Accessible, Interoperable, Reusable) to archive datasets, even if unpublished .

- Use CONSORT or ARRIVE guidelines for preclinical studies to transparently report limitations (e.g., sample size, blinding) .

- Discuss negative results in context, highlighting methodological insights (e.g., solvent incompatibility) that advance the field .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |